3-[(2-Chloro-4-nitrophenoxy)methyl]-4-methoxybenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[(2-chloro-4-nitrophenoxy)methyl]-4-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO5/c1-21-14-4-2-10(8-18)6-11(14)9-22-15-5-3-12(17(19)20)7-13(15)16/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLWVDIJGVEGIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)COC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chloro-4-nitrophenoxy)methyl]-4-methoxybenzaldehyde typically involves the reaction of 2-chloro-4-nitrophenol with 4-methoxybenzaldehyde in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like dimethylformamide (DMF) under an inert atmosphere, usually argon, and heated to around 125°C for 24 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Chloro-4-nitrophenoxy)methyl]-4-methoxybenzaldehyde can undergo several types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amine.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H₂).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products
Nucleophilic Substitution: Substituted phenoxy derivatives.
Reduction: Amino derivatives.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
3-[(2-Chloro-4-nitrophenoxy)methyl]-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its functional groups.
Medicine: Investigated for its potential as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The exact mechanism of action for 3-[(2-Chloro-4-nitrophenoxy)methyl]-4-methoxybenzaldehyde is not well-defined. compounds with similar structures often interact with various enzymes and receptors in the body. The nitro and chloro groups can participate in selective reactions, potentially leading to targeted biological effects. The aldehyde group may also play a role in biochemical pathways by acting as an electrophilic center.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound belongs to a class of 3-substituted-4-methoxybenzaldehydes. Key structural analogs include:
- Electron-Withdrawing vs. Electron-Donating Groups: The nitro and chloro groups in the target compound enhance electrophilicity at the aldehyde group compared to analogs like 3-[(4-tert-butylphenoxy)methyl]-4-methoxybenzaldehyde, where the bulky tert-butyl group sterically hinders reactivity .
- Solubility and Crystallinity :
Nitro-substituted derivatives (e.g., 4-nitrobenzyloxy analogs) exhibit lower solubility in polar solvents due to increased molecular rigidity, as observed in crystallographic studies of similar compounds .
Physicochemical Properties
- Vibrational Spectroscopy :
Methoxybenzaldehydes exhibit distinct low-wavenumber vibrational modes (e.g., methyl torsion at ~200 cm⁻¹). The nitro and chloro substituents in the target compound are expected to shift these modes due to altered electron density, as seen in 4-ethoxybenzaldehyde derivatives . - Thermal Stability : Nitro-substituted benzaldehydes generally exhibit higher thermal stability (decomposition >200°C) compared to halogenated analogs, as inferred from studies on 4-nitrobenzyloxy derivatives .
Biological Activity
3-[(2-Chloro-4-nitrophenoxy)methyl]-4-methoxybenzaldehyde is an organic compound with the molecular formula C16H15ClO3. Its unique structural features, including a chloro-substituted phenoxy group and a methoxy-substituted benzaldehyde group, suggest potential biological activities that warrant investigation. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Features:
- Chloro Group: May enhance biological activity through electron-withdrawing effects.
- Methoxy Group: Often associated with increased lipophilicity, potentially improving membrane permeability.
- Aldehyde Group: Capable of forming Schiff bases with amines, which can modulate biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of phenolic compounds demonstrate effectiveness against various bacterial strains.
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli, S. aureus | 50 µg/mL |
| Compound B | P. aeruginosa | 30 µg/mL |
| This compound | Not yet tested in detail | TBD |
The specific MIC for this compound remains to be established but is anticipated to be comparable to other phenolic compounds given its structural similarities.
Anti-inflammatory Activity
The compound's potential anti-inflammatory properties are suggested by its structural components. Compounds with similar functionalities have been reported to inhibit pro-inflammatory cytokines. For example, a related study found that certain phenolic compounds reduced TNF-alpha levels in vitro.
Case Study:
In a controlled experiment, a related compound was tested for its ability to reduce inflammation in murine models. The results indicated a significant decrease in paw edema when administered at doses of 10 mg/kg.
Anticancer Potential
Emerging data suggest that compounds with similar structures may possess anticancer properties. A structure-activity relationship (SAR) analysis indicates that the presence of electron-withdrawing groups like chlorine may enhance cytotoxicity against cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | HeLa | 5.0 |
| Compound D | MCF-7 | 8.0 |
| This compound | TBD | TBD |
While the exact mechanism of action for this compound is not fully elucidated, it is hypothesized to involve interactions with specific enzymes or receptors, leading to alterations in biochemical pathways. The formation of Schiff bases could play a crucial role in modulating these interactions.
Q & A
Q. What are the common synthetic routes for preparing 3-[(2-Chloro-4-nitrophenoxy)methyl]-4-methoxybenzaldehyde?
The synthesis typically involves formylation and nucleophilic substitution reactions. A widely used method is the Rieche formylation of phenolic ether derivatives using dichloromethyl methyl ether and Tin(IV) chloride to introduce the aldehyde group . Subsequent substitution with 2-chloro-4-nitrophenol can be achieved under basic conditions (e.g., K₂CO₃/DMF) to install the chloronitrophenoxy moiety. For example, analogous compounds like 3-(cyclopentyloxy)-4-methoxybenzaldehyde are synthesized via similar multi-step protocols, emphasizing the need for anhydrous conditions and controlled temperature (60–80°C) to avoid side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- 1H/13C-NMR : Critical for confirming substitution patterns and regioselectivity. For example, the aldehyde proton typically appears as a singlet near δ 10.0 ppm, while aromatic protons show splitting patterns dependent on adjacent substituents .
- FTIR : Identifies functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹, nitro group absorption at ~1520 cm⁻¹) .
- HRMS : Validates molecular weight and fragmentation patterns, especially for detecting impurities or byproducts .
- UV-Vis : Useful for studying electronic transitions in nitroaromatic systems (λmax ~300–400 nm) .
Advanced Research Questions
Q. How can researchers optimize reaction yields while minimizing byproduct formation?
Key factors include:
- Catalyst selection : Tin(IV) chloride in formylation reactions improves electrophilic aromatic substitution efficiency but requires strict stoichiometric control to prevent over-reaction .
- Solvent choice : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates and reduce side reactions like hydrolysis.
- Temperature control : Maintaining temperatures below 80°C during substitution steps prevents nitro group reduction or aldehyde oxidation .
| Reaction Step | Optimal Conditions | Yield Range |
|---|---|---|
| Formylation | SnCl₄, 0°C → RT, 2h | 70–85% |
| Substitution | K₂CO₃/DMF, 60°C, 6h | 60–75% |
Q. What strategies resolve discrepancies in biological activity data across studies?
- Purity validation : Use HPLC (≥95% purity) to eliminate confounding effects from impurities. For instance, analogs like 3-(3,5-dimethylpyrazol-4-ylmethyl)-4-methoxybenzaldehyde hydrochloride show variable antimicrobial activity depending on purity .
- Stereochemical analysis : Chiral HPLC or X-ray crystallography can identify unintended stereoisomers, which may exhibit divergent bioactivity .
- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
Q. How can computational methods aid in predicting the compound’s reactivity or biological targets?
- Molecular docking : Predict binding affinity to enzymes like cyclooxygenase-2 (COX-2) using software such as AutoDock Vina. The nitro group’s electron-withdrawing nature may enhance interactions with hydrophobic pockets .
- DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, the aldehyde group’s LUMO energy correlates with susceptibility to nucleophilic attack .
- ADMET prediction : Tools like QikProp assess drug-likeness, predicting logP (~3.5) and blood-brain barrier permeability, critical for CNS-targeted applications .
Methodological Challenges & Solutions
Q. What are the challenges in scaling up the synthesis, and how can they be addressed?
- Byproduct management : At scale, nitro group reduction may produce toxic amines. Implement inline IR monitoring to track reaction progress and quench reactions at >90% conversion .
- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the product. For analogs like 3-ethoxy-4-methoxybenzaldehyde, recrystallization improves purity from 85% to 98% .
Q. How should researchers handle conflicting data regarding the compound’s stability?
- Degradation studies : Accelerated stability testing (40°C/75% RH for 4 weeks) identifies degradation pathways. For example, hydrolysis of the methoxy group in acidic conditions (pH <3) generates quinone methides, detectable via LC-MS .
- Storage recommendations : Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation and oxidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
